ITC Binding Affinity vs Wild-Type MLL TAD
Direct isothermal titration calorimetry (ITC) measurements demonstrated that T2857W binds the KIX domain with approximately twofold higher affinity compared to the wild-type (WT) MLL TAD peptide [1]. This improvement validates the rational design strategy targeting enhanced helical propensity for tighter KIX engagement [1].
| Evidence Dimension | Binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 0.95 ± 0.04 μM |
| Comparator Or Baseline | WT MLL TAD peptide (Kd = ~2.1 μM) |
| Quantified Difference | ~2.2-fold higher affinity |
| Conditions | Isothermal Titration Calorimetry (ITC) at 25°C |
Why This Matters
Higher binding affinity directly translates to a lower concentration of T2857W required to saturate the KIX domain, improving assay sensitivity and reducing peptide consumption in competitive displacement studies.
- [1] Sato N, et al. Rational peptide design for inhibition of the KIX–MLL interaction. Sci Rep. 2023;13:6330. PMID: 37072438 View Source
